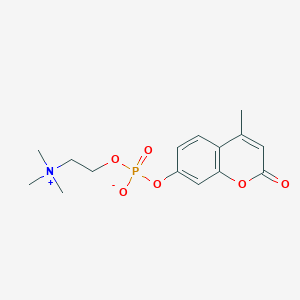

4-Methylumbelliferyl Phosphocholine

Descripción general

Descripción

Dihidro-beta-eritroidina bromuro es un miembro de los alcaloides de la eritrina y es conocido por su función como antagonista competitivo del receptor nicotínico de acetilcolina. Exhibe una selectividad moderada por la subunidad receptora neuronal alfa4, lo que lo convierte en un compuesto valioso en la investigación neurofarmacológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dihidro-beta-eritroidina bromuro implica varios pasos, comenzando por la extracción de alcaloides de la eritrina. Los pasos clave incluyen:

Extracción: Los alcaloides se extraen de la planta de eritrina utilizando solventes orgánicos.

Purificación: Los alcaloides extraídos se purifican mediante técnicas cromatográficas.

Hidrogenación: Los alcaloides purificados se someten a hidrogenación para formar dihidro-beta-eritroidina.

Formación de hidrobromuro: El paso final implica la reacción de dihidro-beta-eritroidina con ácido bromhídrico para formar dihidro-beta-eritroidina bromuro.

Métodos de producción industrial

Los métodos de producción industrial para dihidro-beta-eritroidina bromuro generalmente implican procesos de extracción y purificación a gran escala, seguidos de síntesis química en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Dihidro-beta-eritroidina bromuro experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma de alcaloide parental.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo metoxi.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de dihidro-beta-eritroidina, que pueden estudiarse más a fondo por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Assaying Phospholipase C Activity

4-MUPC is primarily employed as a substrate for assaying phospholipase C (PLC) activity. Upon hydrolysis by PLC, it releases a fluorescent product that can be quantified using fluorometric methods. This application is crucial in studies involving signal transduction pathways where PLC plays a vital role.

Case Study : In a study by Freeman et al. (1985), 4-MUPC was utilized to demonstrate PLC activity in various biological samples, enabling researchers to explore the enzyme's role in cellular signaling processes .

Detection of Phosphatase and Glycosidase Activities

The compound serves as a valuable tool for detecting phosphatase and glycosidase activities. Its derivatives have been developed to enhance sensitivity and specificity for different enzyme classes.

Case Study : Research highlighted that derivatives of 4-MUPC, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), exhibited superior performance in detecting acid phosphatase activity compared to traditional substrates . This advancement allows for more accurate assessments of enzyme kinetics under varying pH conditions.

Lipid Metabolism Studies

4-MUPC has been integrated into studies investigating lipid metabolism and signaling pathways. Its fluorescent properties facilitate real-time monitoring of enzymatic reactions involving phospholipids.

Application Example : In lipid metabolism assays, 4-MUPC can be used alongside other fluorescent probes to assess the activity of phospholipases involved in lipid degradation and remodeling . This capability is essential for understanding metabolic disorders and developing therapeutic strategies.

Comparative Data Table

Mecanismo De Acción

Dihidro-beta-eritroidina bromuro ejerce sus efectos antagonizando competitivamente los receptores nicotínicos de acetilcolina, particularmente los subtipos alfa4beta2 y alfa4beta4. Este antagonismo conduce a la supresión de la excitación neuronal y la inhibición de la inhibición polisnáptica entre las interneuronas colinérgicas estriatales. Se cree que los efectos antidepresivos del compuesto están mediados por su acción sobre estos receptores .

Comparación Con Compuestos Similares

Compuestos similares

Mecamilamina: Otro antagonista del receptor nicotínico de acetilcolina con una selectividad de subtipo de receptor más amplia.

Hexametonio: Un bloqueador ganglionar que también antagoniza los receptores nicotínicos de acetilcolina pero con diferente selectividad.

Tubocurarina: Un agente bloqueador neuromuscular que actúa sobre los receptores nicotínicos de acetilcolina en la unión neuromuscular.

Singularidad

Dihidro-beta-eritroidina bromuro es único en su selectividad moderada para la subunidad receptora neuronal alfa4, lo que lo hace particularmente útil para estudiar los roles específicos de estos receptores en la función y el comportamiento neuronal. Su capacidad para bloquear la excitación de las neuronas GABAérgicas estriatales y suprimir la inhibición polisnáptica entre las interneuronas colinérgicas estriatales lo distingue aún más de otros antagonistas del receptor nicotínico de acetilcolina .

Actividad Biológica

4-Methylumbelliferyl Phosphocholine (4MUPC) is a synthetic phosphocholine compound primarily utilized in biochemical assays to study phospholipid metabolism and enzyme activity. Its structure allows it to serve as a substrate for various phosphatases and phospholipases, making it valuable in both research and potential therapeutic applications. This article explores the biological activity of 4MUPC, summarizing key findings from diverse studies, including its enzymatic interactions and implications in cellular processes.

Chemical Structure and Properties

4MUPC is characterized by the presence of a 4-methylumbelliferone moiety linked to a phosphocholine group. This structure imparts fluorescence properties that are exploited in assays to measure enzyme activity.

- Chemical Formula : C₁₃H₁₅NO₄P

- Molecular Weight : 285.24 g/mol

Enzymatic Substrate

4MUPC acts as a substrate for several enzymes, particularly phospholipase C (PLC) and alkaline phosphatase. These enzymes play critical roles in cellular signaling and membrane dynamics.

- Phospholipase C Activity : 4MUPC is commonly used to assay PLC activity due to its ability to release fluorescent 4-methylumbelliferone upon hydrolysis. This property is utilized in various studies to quantify PLC activity in different biological contexts .

- Alkaline Phosphatase : As a substrate for alkaline phosphatase, 4MUPC can be employed to investigate the regulation of this enzyme, which is crucial for dephosphorylation processes in cells.

Case Studies and Research Findings

- Phospholipid Metabolism : Research indicates that 4MUPC can effectively monitor changes in phospholipid metabolism under various conditions. For instance, studies have shown its utility in examining the effects of different inhibitors on PLC activity in cell lines, providing insights into cellular signaling pathways .

- Drug Development : In drug development contexts, 4MUPC has been used to evaluate the impact of new compounds on enzyme activities related to phospholipid signaling. This application is particularly relevant for understanding drug interactions with membrane transporters and their pharmacokinetic profiles .

- In Vivo Studies : Preliminary findings suggest potential applications of 4MUPC in vivo, particularly in models of lysosomal storage disorders where altered phospholipid metabolism is observed. The ability to track enzymatic activity using this compound may aid in developing therapeutic strategies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.